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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

This technical guide provides an in-depth overview of C24-Ceramide-d7, a deuterated form of
C24-Ceramide, for researchers, scientists, and drug development professionals. This
document covers its core molecular properties, its role in critical cellular signaling pathways,
and detailed experimental protocols for its quantification.

Core Molecular Data

C24-Ceramide-d7, also known as N-lignoceroyl-D-erythro-sphingosine-d7, is a synthetic,
deuterated derivative of C24-Ceramide. The incorporation of seven deuterium atoms provides
a distinct mass shift, making it an ideal internal standard for mass spectrometry-based
guantification of its non-deuterated counterpart.

Property Value

Chemical Formula Ca2H76D7NO3

Molecular Weight 657.16 g/mol [1][2]
N-lignoceroyl-D-erythro-sphingosine (d7),

Synonyms
Cer(d18:1-d7/24:0)

Physical Form Powder

Storage Temperature -20°C
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C24-Ceramide Signaling in Apoptosis

C24-Ceramide is a bioactive lipid that plays a significant role in various cellular processes,
most notably in the induction of apoptosis, or programmed cell death. Its accumulation within
the cell, often in response to stress stimuli, triggers a cascade of events leading to cellular
demise. The pathway is complex and can involve the activation of caspases, a family of
proteases that execute the apoptotic program.

The de novo synthesis of C24-Ceramide is a critical pathway for its pro-apoptotic functions.
This process, occurring in the endoplasmic reticulum, can be initiated by various cellular
stressors. The subsequent increase in C24-Ceramide levels can lead to the activation of
downstream effector caspases, such as caspase-3, -8, and -9, which are central to the
apoptotic cascade.
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C24-Ceramide mediated apoptosis signaling pathway.

Experimental Workflow: Quantification of C24-
Ceramide by LC-MS/MS

The quantification of C24-Ceramide in biological samples is most accurately achieved using
liquid chromatography-tandem mass spectrometry (LC-MS/MS). C24-Ceramide-d7 serves as
an essential internal standard in this workflow to ensure precision and accuracy by correcting
for variations in sample preparation and instrument response.

The general workflow involves lipid extraction from the biological matrix, followed by
chromatographic separation and detection by mass spectrometry.
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1. Sample Collection
(Cells, Tissue, Plasma)

:

2. Spiking with
C24-Ceramide-d7 (Internal Standard)

3. Lipid Extraction
(e.g., Bligh-Dyer method)

l

4. Chromatographic Separation
(Reverse-Phase HPLC/UPLC)

l

5. Mass Spectrometric Detection
(ESI-MS/MS in MRM mode)

6. Data Analysis & Quantification

Click to download full resolution via product page
LC-MS/MS workflow for C24-Ceramide quantification.

Detailed Experimental Protocols
Protocol 1: Quantification of C24-Ceramide in Cultured
Cells using LC-MS/MS

This protocol outlines the steps for the extraction and quantification of C24-Ceramide from

cultured cells.
Materials:

e Cultured cells
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e Phosphate-buffered saline (PBS), ice-cold
¢ Methanol, Chloroform, and Water (HPLC grade)

e C24-Ceramide-d7 internal standard solution (concentration to be optimized based on
expected endogenous levels)

e Centrifuge capable of 4°C

 Nitrogen evaporator or vacuum concentrator

e Autosampler vials with inserts

o LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:

o Cell Harvesting:

[e]

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

o

Scrape the cells in a known volume of PBS and transfer to a centrifuge tube.

[¢]

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

[e]

Discard the supernatant and store the cell pellet at -80°C until extraction.

e Lipid Extraction:

o

Resuspend the cell pellet in a specific volume of water.

Add the C24-Ceramide-d7 internal standard to each sample.

[¢]

[¢]

Perform a Bligh-Dyer extraction by adding methanol and chloroform in a ratio of 2:1:0.8
(Methanol:Chloroform:Water).

[e]

Vortex vigorously and incubate on ice for 30 minutes.

Add chloroform and water to induce phase separation (final ratio 2:2:1.8).

[e]
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o Centrifuge to separate the phases (e.g., 1000 x g for 10 minutes at 4°C).

o Carefully collect the lower organic phase containing the lipids.

o Sample Preparation for LC-MS/MS:

o Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum
concentrator.

o Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g.,
Methanol/Acetonitrile).

o Transfer the reconstituted sample to an autosampler vial with an insert.

e LC-MS/MS Analysis:

[¢]

Inject the sample onto a reverse-phase column (e.g., C18).

o Use a gradient elution with mobile phases typically consisting of water with an additive
(e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g.,
acetonitrile/isopropanol).

o Set the mass spectrometer to operate in positive ion mode using electrospray ionization.

o Monitor the specific precursor-to-product ion transitions for both C24-Ceramide and C24-
Ceramide-d7 in Multiple Reaction Monitoring (MRM) mode.

o Data Analysis:

o

Integrate the peak areas for both the endogenous C24-Ceramide and the C24-Ceramide-
d7 internal standard.

o

Calculate the ratio of the endogenous analyte peak area to the internal standard peak
area.

o

Quantify the amount of C24-Ceramide in the sample by comparing this ratio to a standard
curve generated with known amounts of C24-Ceramide and a fixed amount of the internal
standard.
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Protocol 2: Ceramide-Induced Apoptosis Assay using
Annexin V Staining

This protocol describes how to assess apoptosis in cells treated with C24-Ceramide using
Annexin V staining and flow cytometry.

Materials:

Cultured cells

C24-Ceramide

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

Propidium lodide (P1) solution

Binding Buffer

Flow cytometer

Procedure:

e Cell Treatment:

o Seed cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with the desired concentration of C24-Ceramide (solubilized in an
appropriate vehicle, e.g., ethanol or DMSO) for a specified time period. Include a vehicle-
only control.

o Cell Harvesting:

o Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or
trypsin-EDTA.

o Combine the floating and adherent cells and pellet them by centrifugation.

e Staining:
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Wash the cells once with cold PBS.

[e]

o

Resuspend the cell pellet in the provided Binding Buffer.

[¢]

Add Annexin V-FITC and Propidium lodide to the cell suspension according to the
manufacturer's instructions.

[¢]

Incubate the cells in the dark at room temperature for 15 minutes.

e Flow Cytometry Analysis:

[¢]

Analyze the stained cells on a flow cytometer as soon as possible.
o Excite the fluorophores using the appropriate lasers (e.g., 488 nm for FITC and PI).
o Collect the emission signals in the appropriate channels.

o Analyze the data to distinguish between:

Viable cells (Annexin V-negative, Pl-negative)

Early apoptotic cells (Annexin V-positive, Pl-negative)

Late apoptotic/necrotic cells (Annexin V-positive, Pl-positive)

Necrotic cells (Annexin V-negative, Pl-positive)
o Data Interpretation:

o Quantify the percentage of cells in each quadrant to determine the extent of apoptosis
induced by C24-Ceramide treatment compared to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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